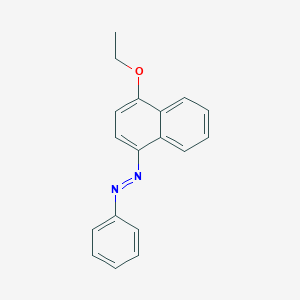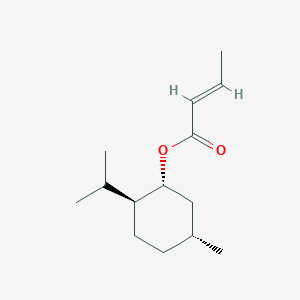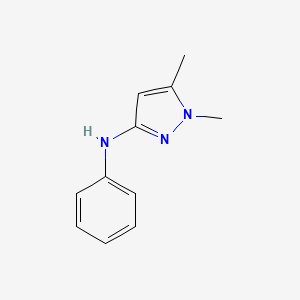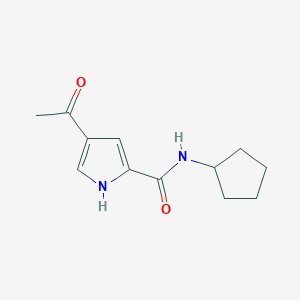
1-Ethoxy-4-(phenylazo)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-4-(phenylazo)naphthalene is an organic compound with the molecular formula C18H16N2O. It is a member of the azo compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is known for its vibrant color and is often used in dye and pigment industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-4-(phenylazo)naphthalene can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 1-ethoxynaphthalene under basic conditions to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-4-(phenylazo)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-4-(phenylazo)naphthalene has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Employed in staining techniques for biological specimens.
Medicine: Investigated for potential use in drug delivery systems due to its azo linkage.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-4-(phenylazo)naphthalene primarily involves its azo linkage (N=N). The compound can undergo reduction to release aromatic amines, which can interact with various molecular targets. The azo linkage also allows for electron delocalization, contributing to the compound’s vibrant color and stability.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethoxy-2-(phenylazo)naphthalene
- 1-Methoxy-4-(phenylazo)naphthalene
- 4-(Phenylazo)aniline
Comparison: 1-Ethoxy-4-(phenylazo)naphthalene is unique due to its specific ethoxy substitution on the naphthalene ring, which influences its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and color properties, making it suitable for specific applications in dye and pigment industries.
Eigenschaften
CAS-Nummer |
94208-85-2 |
|---|---|
Molekularformel |
C18H16N2O |
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
(4-ethoxynaphthalen-1-yl)-phenyldiazene |
InChI |
InChI=1S/C18H16N2O/c1-2-21-18-13-12-17(15-10-6-7-11-16(15)18)20-19-14-8-4-3-5-9-14/h3-13H,2H2,1H3 |
InChI-Schlüssel |
DEVHJQBEBOZDPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C2=CC=CC=C21)N=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-((5-Nitrofuran-2-yl)methylene)benzo[b]thiophen-2(3H)-one](/img/structure/B15074318.png)
![N-[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]-2-hydroxyethanesulfonamide](/img/structure/B15074323.png)
![3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-4-isopropyl-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide](/img/structure/B15074335.png)





![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-4-nitrobenzamide](/img/structure/B15074371.png)
